molecular formula C18H20ClNO3 B5725764 N-benzyl-3-chloro-4,5-diethoxybenzamide

N-benzyl-3-chloro-4,5-diethoxybenzamide

Cat. No. B5725764
M. Wt: 333.8 g/mol
InChI Key: JEDDDMYKYBFMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-chloro-4,5-diethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder with a molecular weight of 325.8 g/mol. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4,5-diethoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-benzyl-3-chloro-4,5-diethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of inflammation and pain. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-chloro-4,5-diethoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-benzyl-3-chloro-4,5-diethoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, it may be useful to develop more potent analogs of N-benzyl-3-chloro-4,5-diethoxybenzamide that have improved pharmacological properties.

Synthesis Methods

The synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide involves the reaction between 3-chloro-4,5-diethoxybenzoic acid and benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained as a white crystalline solid after purification by recrystallization.

Scientific Research Applications

N-benzyl-3-chloro-4,5-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-benzyl-3-chloro-4,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-3-22-16-11-14(10-15(19)17(16)23-4-2)18(21)20-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDDMYKYBFMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-chloro-4,5-diethoxybenzamide

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